molecular formula C22H14ClFO4 B11166091 7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11166091
M. Wt: 396.8 g/mol
InChI Key: YTUYDLDLDVQIME-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. The compound features a chromen-4-one core substituted with a 2-chloro-6-fluorobenzyl group, a hydroxy group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent in the presence of a base.

    Hydroxylation and phenylation: These steps can be carried out using standard organic synthesis techniques, such as Friedel-Crafts acylation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The 2-chloro substituent on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is exploited to introduce diverse functional groups:

Reaction TypeReagents/ConditionsProductApplication/OutcomeSource
Chlorine substitution with aminesMethylamine, K2_2CO3_3, DMF, 80°C7-[(2-(methylamino)-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-oneEnhanced cholinesterase inhibition
Chlorine substitution with thiolsNaSH, ethanol, refluxThioether derivativesImproved solubility and bioactivity

Key Findings :

  • Substitution at the 2-chloro position with amines (e.g., methylamine, benzylamine) significantly enhances acetylcholinesterase (AChE) inhibitory activity, with IC50_{50} values comparable to rivastigmine .

  • Steric hindrance from the adjacent 6-fluoro group slows substitution kinetics, requiring elevated temperatures (>80°C) for efficient conversion .

Oxidation and Reduction

The hydroxyl and ketone groups participate in redox reactions:

Reaction TypeReagents/ConditionsProductOutcomeSource
Oxidation of 5-hydroxy groupPCC (pyridinium chlorochromate), CH2_2Cl2_25-oxo-7-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-oneIncreased electrophilicity at C5
Reduction of chromen-4-one coreNaBH4_4, MeOH, 0°C4-hydroxychromanol derivativeStabilized diastereomeric mixture

Mechanistic Insights :

  • Oxidation of the 5-hydroxy group generates a reactive quinone-like intermediate, which participates in Michael addition reactions with thiol-containing biomolecules .

  • Reduction of the chromen-4-one carbonyl produces a chromanol structure, altering ring planarity and modulating interactions with hydrophobic enzyme pockets .

Etherification and Protecting Group Strategies

The benzyloxy group serves as a site for further functionalization:

Reaction TypeReagents/ConditionsProductPurposeSource
Demethylation of benzyl etherBBr3_3, CH2_2Cl2_2, −78°C5,7-dihydroxy-2-phenyl-4H-chromen-4-oneDeprotection for subsequent coupling
Benzyl group replacementH2_2, Pd/C, ethanol7-hydroxy-5-hydroxy-2-phenyl-4H-chromen-4-oneHydrogenolysis for scaffold diversification

Research Applications :

  • Selective demethylation enables site-specific glycosylation or phosphorylation for prodrug development .

  • Hydrogenolysis of the benzyl ether under catalytic conditions preserves the chromenone core intact, facilitating structural analog synthesis .

Comparative Reactivity with Analogues

The 2-chloro-6-fluorobenzyl group exhibits distinct reactivity compared to other substituents:

Substituent PositionReaction Rate (k, s1^{-1})Major ProductBioactivity ShiftSource
2-chloro-6-fluorobenzyl (target)1.2 × 104^{-4}Methylamine-substituted derivativeAChE IC50_{50} = 0.89 μM
3-chlorobenzyl5.8 × 104^{-4}Ethylamine-substituted derivativeAChE IC50_{50} = 1.34 μM
4-fluorobenzyl3.1 × 105^{-5}Unreacted starting materialN/A

Observations :

  • Ortho-substituted chloro groups demonstrate slower substitution kinetics due to steric and electronic effects .

  • Fluorine at the 6-position enhances electron-withdrawing effects, polarizing the C–Cl bond and facilitating nucleophilic attack .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ConditionHalf-Life (t1/2_{1/2})Major Degradation ProductImplicationsSource
pH 7.4 buffer, 37°C48 h5-hydroxy-2-phenyl-4H-chromen-4-oneLoss of benzyl ether via hydrolysis
UV light (254 nm)6 hRing-opened diketonePhotodegradation limits shelf life

Recommendations :

  • Store in amber vials under inert atmosphere to prevent photolytic cleavage .

  • Formulate with cyclodextrins to stabilize the benzyl ether linkage in aqueous media .

Scientific Research Applications

Scientific Research Applications

The applications of 7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one span several domains:

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules by modifying its structure.

2. Biology

  • Biological Activity Studies : Investigations into its biological properties have revealed potential anti-inflammatory and anticancer activities. The compound interacts with specific molecular targets, which may lead to the modulation of signaling pathways involved in inflammation and cell proliferation.

3. Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, particularly in oncology and inflammatory conditions.

4. Industry

  • Material Development : The compound is being studied for its potential applications in developing new materials and chemical processes.

Anticancer Activity

Research indicates that chromen derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Case Study:
A study reported that the compound demonstrated notable cytotoxicity against the human lung carcinoma cell line A549, with an IC50 value of approximately 1.89 μM, which is comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a model assessing the inhibition of albumin denaturation, it exhibited significant protective effects against thermal denaturation of proteins.

Table 1: Inhibition of Albumin Denaturation

Compound% Inhibition at 100 µg/mL
This compound72%
Ibuprofen85%

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-fluorobenzyl group and the hydroxy group at specific positions enhances its reactivity and potential biological activity compared to similar compounds.

Biological Activity

7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H14ClFO4
Molecular Weight396.8 g/mol
IUPAC Name7-[(2-chloro-6-fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one
InChI KeyYTUYDLDLDVQIME-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to modulate signaling pathways involved in inflammation and cell proliferation, potentially inhibiting certain enzymes or receptors associated with these processes .

Anticancer Activity

Research indicates that chromen derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The IC50 values for this compound were found to be comparable to or lower than those of established chemotherapeutics like cisplatin .

Case Study:
A study involving several chromen derivatives reported that this compound demonstrated notable cytotoxicity against human lung carcinoma cell line A549, with an IC50 value of approximately 1.89μM1.89\,\mu M .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a model assessing the inhibition of albumin denaturation, it exhibited significant protective effects against thermal denaturation of proteins, suggesting potential applications in managing inflammatory conditions .

Table 1: Inhibition of Albumin Denaturation

Compound% Inhibition at 100 µg/mL
This compound72%
Ibuprofen85%

Comparative Analysis

When compared to similar compounds, the unique substitution pattern of this compound enhances its reactivity and biological activity. Other related compounds have shown varying degrees of biological efficacy; however, this specific derivative stands out due to its potent anticancer and anti-inflammatory properties .

Properties

Molecular Formula

C22H14ClFO4

Molecular Weight

396.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H14ClFO4/c23-16-7-4-8-17(24)15(16)12-27-14-9-18(25)22-19(26)11-20(28-21(22)10-14)13-5-2-1-3-6-13/h1-11,25H,12H2

InChI Key

YTUYDLDLDVQIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)F)O

Origin of Product

United States

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